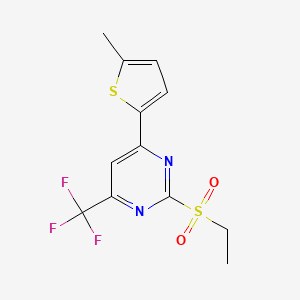![molecular formula C17H19N7O3 B2714098 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetohydrazide CAS No. 164410-93-9](/img/new.no-structure.jpg)
2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetohydrazide is a complex organic compound belonging to the purine and pyrimidine families, which are essential components of nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetohydrazide typically involves multiple steps, starting with the formation of the purine core. One common approach is the condensation of appropriate precursors, such as phenylhydrazine and a suitable diketone, under acidic conditions. The reaction mixture is then heated to facilitate the cyclization and formation of the purine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is crucial for achieving optimal results.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Substitution reactions can introduce different substituents at various positions on the purine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted purine derivatives, each with unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetohydrazide is studied for its potential antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and the proliferation of cancer cells.
Medicine
In medicine, this compound is being investigated for its therapeutic potential in treating various diseases, including viral infections and cancer. Its ability to interfere with cellular processes makes it a candidate for drug development.
Industry
In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique structure and reactivity make it valuable for creating new materials with specific properties.
Wirkmechanismus
The mechanism by which 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetohydrazide exerts its effects involves its interaction with molecular targets and pathways within cells. It may inhibit specific enzymes or bind to receptors, leading to the disruption of cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Isoindole-2-acetic acid: : A structurally related compound with potential biological activity.
Pyrimidine-derived indole ribonucleosides: : Compounds with antiproliferative and antiviral properties.
Uniqueness
2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetohydrazide stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable tool in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
164410-93-9 |
|---|---|
Molekularformel |
C17H19N7O3 |
Molekulargewicht |
369.385 |
IUPAC-Name |
2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetohydrazide |
InChI |
InChI=1S/C17H19N7O3/c1-21-14-13(15(26)24(17(21)27)10-12(25)20-18)23-9-5-8-22(16(23)19-14)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10,18H2,1H3,(H,20,25) |
InChI-Schlüssel |
MLEORXRSRPUGEG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)NN)N3CCCN(C3=N2)C4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(1H-indazol-3-yl)methanone](/img/structure/B2714016.png)


![N-(3,4-dichlorophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2714022.png)

![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide](/img/structure/B2714027.png)




![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide](/img/structure/B2714035.png)
![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-4-(pyridin-2-yl)butanamide](/img/structure/B2714037.png)
![1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B2714038.png)
